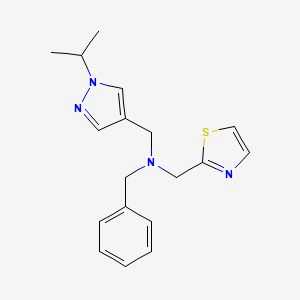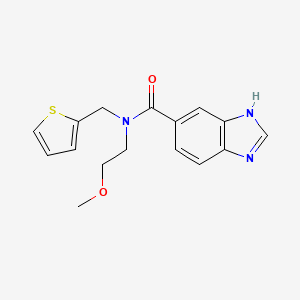
3-(aminosulfonyl)-N-ethyl-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(aminosulfonyl)-N-ethyl-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzamide, also known as A-438079, is a small molecule antagonist of P2X7 receptors. P2X7 receptors are a type of ionotropic purinergic receptor that plays a crucial role in several physiological and pathological processes, including inflammation, pain, and neurodegeneration. A-438079 has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, cancer, and neurodegenerative disorders.
作用機序
3-(aminosulfonyl)-N-ethyl-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzamide is a selective antagonist of P2X7 receptors, which are expressed in various cells, including immune cells, glial cells, and neurons. P2X7 receptors are activated by extracellular ATP, which leads to the opening of a channel that allows the influx of calcium ions and the release of pro-inflammatory cytokines. 3-(aminosulfonyl)-N-ethyl-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzamide blocks the activation of P2X7 receptors, thus inhibiting the downstream signaling pathways and the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-(aminosulfonyl)-N-ethyl-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of ATP-induced calcium influx, the inhibition of pro-inflammatory cytokine release, and the inhibition of cell proliferation and migration. 3-(aminosulfonyl)-N-ethyl-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzamide has also been shown to have analgesic effects in animal models of chronic pain, including neuropathic pain and inflammatory pain. In addition, 3-(aminosulfonyl)-N-ethyl-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
3-(aminosulfonyl)-N-ethyl-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzamide has several advantages and limitations for lab experiments. One advantage is its high selectivity and potency for P2X7 receptors, which allows for specific targeting of this receptor. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurological disorders. However, one limitation is its relatively short half-life, which requires frequent dosing in animal models. Another limitation is its potential off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
Several future directions for the study of 3-(aminosulfonyl)-N-ethyl-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzamide include further characterization of its pharmacological properties, including its selectivity and potency for P2X7 receptors. In addition, further studies are needed to elucidate the mechanisms underlying its analgesic and neuroprotective effects. Furthermore, the potential therapeutic applications of 3-(aminosulfonyl)-N-ethyl-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzamide in various diseases, including chronic pain, cancer, and neurodegenerative disorders, need to be further explored in preclinical and clinical studies. Finally, the development of more potent and selective P2X7 receptor antagonists may provide new opportunities for the treatment of various diseases.
合成法
The synthesis of 3-(aminosulfonyl)-N-ethyl-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with ethylamine, followed by reduction with tin (II) chloride to form 3-amino-4-chloro-5-ethylbenzamide. The resulting compound is then reacted with pyridine-4-carboxaldehyde to form 3-(pyridin-4-ylmethyl)-N-ethyl-4-chloro-5-amino-benzamide. The final step involves the reaction of the chloro compound with sodium sulfite to form 3-(aminosulfonyl)-N-ethyl-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzamide.
科学的研究の応用
3-(aminosulfonyl)-N-ethyl-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, cancer, and neurodegenerative disorders. It has been shown to have potent analgesic effects in animal models of chronic pain, including neuropathic pain and inflammatory pain. 3-(aminosulfonyl)-N-ethyl-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzamide has also been shown to inhibit the growth and proliferation of cancer cells, including glioblastoma, breast cancer, and prostate cancer cells. In addition, 3-(aminosulfonyl)-N-ethyl-4,5-dimethyl-N-(pyridin-4-ylmethyl)benzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-ethyl-3,4-dimethyl-N-(pyridin-4-ylmethyl)-5-sulfamoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-4-20(11-14-5-7-19-8-6-14)17(21)15-9-12(2)13(3)16(10-15)24(18,22)23/h5-10H,4,11H2,1-3H3,(H2,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUGXBXEUKBVLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=NC=C1)C(=O)C2=CC(=C(C(=C2)C)C)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-3-({3-[(4-methylphenoxy)methyl]piperidin-1-yl}methyl)pyridin-2-amine](/img/structure/B5902325.png)
![(4aR*,7aS*)-1-{2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5902328.png)
![N-[4-({allyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)phenyl]acetamide](/img/structure/B5902335.png)
![N-{[5-({isobutyl[(3-methyl-2-thienyl)methyl]amino}methyl)-2-furyl]methyl}-N-methylmethanesulfonamide](/img/structure/B5902339.png)
![4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-N-[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide](/img/structure/B5902346.png)


![N-(1-isoxazol-3-ylethyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide](/img/structure/B5902373.png)
![2-{[sec-butyl(3-phenylprop-2-yn-1-yl)amino]methyl}benzoic acid](/img/structure/B5902380.png)
![3-(3-methoxyphenyl)-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}propanamide](/img/structure/B5902388.png)
![N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B5902393.png)
![4-(1-{2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}piperidin-4-yl)pyridine](/img/structure/B5902395.png)
![(3R*,4R*)-4-(1-azepanyl)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinol](/img/structure/B5902417.png)
![N-[2-(methylsulfonyl)ethyl]-3-(propionylamino)benzamide](/img/structure/B5902418.png)